Ascorbigen A
Overview
Description
Ascorbigen A is a naturally occurring compound found in Brassica vegetables such as cabbage, broccoli, and cauliflower. It is formed through the reaction of ascorbic acid (vitamin C) with indole derivatives like indole-3-carbinol. This compound is known for its potential health benefits, including antioxidant, anticarcinogenic, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbigen A can be synthesized through the reaction of L-ascorbic acid with 3-hydroxymethylindole. This reaction typically yields two diastereoisomers: this compound as the main product and ascorbigen B as a minor product . The reaction conditions involve:
Reactants: L-ascorbic acid and 3-hydroxymethylindole.
Solvent: Ethanol or methanol.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves the extraction from Brassica vegetables. The process includes:
Enzymatic Hydrolysis: Glucobrassicin in the vegetables is hydrolyzed by the enzyme myrosinase to produce indole-3-carbinol.
Spontaneous Reaction: Indole-3-carbinol reacts with ascorbic acid present in the vegetables to form this compound.
Chemical Reactions Analysis
Types of Reactions
Ascorbigen A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-3-aldehyde and other oxidation products.
Reduction: It can be reduced under certain conditions, although this is less common.
Substitution: This compound can participate in substitution reactions, particularly involving its indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Solvents: Reactions are typically carried out in aqueous or alcoholic solvents.
Major Products
Oxidation Products: Indole-3-aldehyde and other indole derivatives.
Reduction Products: Reduced forms of this compound, though these are less well-studied.
Scientific Research Applications
Ascorbigen A has a wide range of applications in scientific research:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: this compound is investigated for its role in plant metabolism and its effects on human health.
Industry: This compound is used in the food industry as a natural antioxidant and preservative.
Mechanism of Action
Ascorbigen A exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anticarcinogenic Effects: This compound modulates the activity of enzymes involved in detoxification and apoptosis, reducing the risk of cancer.
Immunomodulation: It influences the immune system by modulating cytokine production and enhancing immune cell function.
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid: A well-known antioxidant, but less stable than ascorbigen A.
Indole-3-Carbinol: :
Properties
IUPAC Name |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCIOTCFHSIT-MXYBEHONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031067 | |
Record name | Ascorbigen A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26676-89-1 | |
Record name | Ascorbigen A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026676891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascorbigen A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASCORBIGEN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F6RSB028Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ascorbigen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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